2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID
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Overview
Description
2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This compound features a pyridine ring and an oxadiazole ring, making it a significant molecule in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID typically involves the reaction of pyridine derivatives with hydrazides, followed by cyclization to form the oxadiazole ring. A common method includes the use of carbon disulfide and potassium hydroxide in ethanol, which is then refluxed until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID involves its interaction with various molecular targets. It can inhibit enzymes such as aldose reductase, which plays a role in detoxifying harmful compounds in the body. The compound also exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: This compound also contains an oxadiazole ring and exhibits antimicrobial properties.
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and antioxidant activities.
Uniqueness
2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7N3O3S |
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Molecular Weight |
237.24g/mol |
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7N3O3S/c13-7(14)5-16-9-12-11-8(15-9)6-1-3-10-4-2-6/h1-4H,5H2,(H,13,14) |
InChI Key |
KSSVWDCJAMBHLJ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)O |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
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